

protocol for diboration of diynes using $\text{Pt}(\text{PPh}_3)_4$ catalyst

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Compound of Interest

Compound Name: *Tetrakis(triphenylphosphine)platinum(0)*

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Application Notes and Protocols

Topic: Platinum-Catalyzed Diboration of Diynes Using

Tetrakis(triphenylphosphine)platinum(0)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the selective diboration of 1,3-diynes utilizing **Tetrakis(triphenylphosphine)platinum(0)**, $[\text{Pt}(\text{PPh}_3)_4]$, as a catalyst. This method facilitates the synthesis of boryl-functionalized enynes and dienes, which are valuable building blocks in modern organic synthesis due to their versatility in forming new carbon-carbon and carbon-heteroatom bonds.^{[1][2]} The protocol is applicable to a wide range of symmetrical and unsymmetrical 1,3-diynes, including those with aryl, silyl, and alkyl functional groups.^{[1][2][3]} This document outlines the standard reaction conditions, a step-by-step experimental procedure, and a summary of reported yields for various substrates. Additionally, a proposed catalytic cycle and a general experimental workflow are visualized.

Introduction

Unsaturated organoboron compounds are powerful reagents in organic chemistry, valued for their stability, low toxicity, and unique reactivity in transformations like Suzuki-Miyaura cross-

coupling reactions.[1] The platinum-catalyzed diboration of unsaturated carbon-carbon bonds, first reported by Suzuki and Miyaura in 1993, has become a foundational method for accessing these compounds.[4] The use of $[\text{Pt}(\text{PPh}_3)_4]$ offers a straightforward and efficient route for the diboration of conjugated 1,3-diynes, yielding synthetically useful bisboryl-functionalized enynes or, in some cases, tetraboryl-functionalized dienes.[1][2] This protocol is based on an established, selective method that works for a broad spectrum of diyne substrates.[1]

Experimental Protocol

This protocol details the general procedure for the $[\text{Pt}(\text{PPh}_3)_4]$ -catalyzed diboration of 1,3-diynes with bis(pinacolato)diboron (B_2pin_2). All manipulations should be performed under an inert atmosphere (e.g., argon) using standard Schlenk techniques.[3]

Materials and Equipment:

- **Tetrakis(triphenylphosphine)platinum(0)** $[\text{Pt}(\text{PPh}_3)_4]$
- Bis(pinacolato)diboron (B_2pin_2)
- Diyne substrate
- Anhydrous toluene (or THF for specific substrates)
- Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Oil bath
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for work-up and purification
- Cold finger condenser (for purification of volatile products)[1][2]

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an argon atmosphere, add $[\text{Pt}(\text{PPh}_3)_4]$ (0.0025 mmol, 0.01 equivalents).
- **Addition of Reagents:** Sequentially add the diyne substrate (0.25 mmol, 1.0 equivalent) and bis(pinacolato)diboron (B_2pin_2) (0.25 mmol, 1.0 equivalent).
- **Solvent Addition:** Add anhydrous toluene (2 mL) to achieve a concentration of 0.125 M. For certain aryl-substituted diynes (e.g., those with -F, -CF₃, -OMe groups), anhydrous THF may be used as the solvent.^[1]
- **Reaction Conditions:** Stir the resulting mixture at 80 °C using an oil bath for 18 hours.^{[1][2]} The reaction progress can be monitored by GC-MS.
- **Work-up and Purification:**
 - After completion, cool the reaction mixture to room temperature.
 - The crude reaction mixture can be analyzed by GC-MS and ¹H NMR.^{[1][2]}
 - For purification, an alternative to column chromatography for sensitive products is condensation on a cold finger, which avoids decomposition on silica.^{[1][3]} For other products, filtration through a pad of Florisil or silica gel may be appropriate.^[5]

Data Presentation: Substrate Scope and Yields

The $[\text{Pt}(\text{PPh}_3)_4]$ -catalyzed diboration is effective for a variety of symmetrical and unsymmetrical 1,3-diynes. The isolated yields for selected substrates under the standard reaction conditions are summarized below.

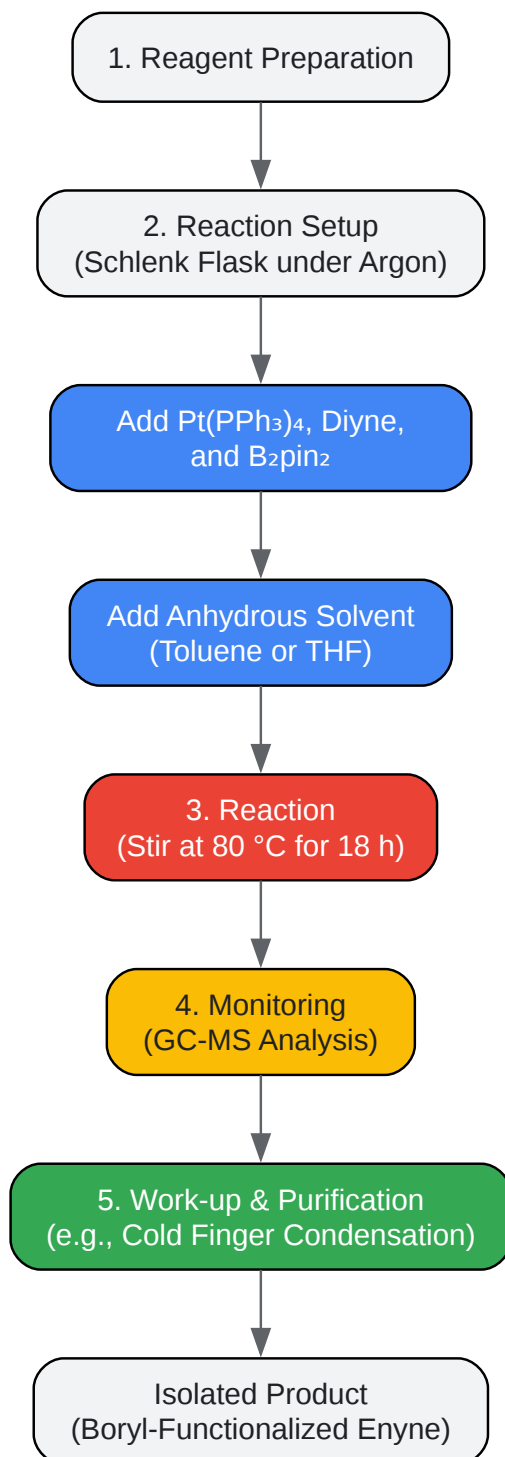
Entry	Diyne Substrate (R ¹ -C≡C-C≡C-R ²)	R ¹	R ²	Product(s)	Isolated Yield (%)
1	Symmetrical	-SiMe ₃	-SiMe ₃	Enynyl Boronate	88[1]
2	Symmetrical	-SiEt ₃	-SiEt ₃	Enynyl Boronate	92[1]
3	Symmetrical	-n-Hex	-n-Hex	Enynyl/Dienyl Boronates	70/30 mixture[2]
4	Symmetrical	-Ph	-Ph	Enynyl Boronate	95[1]
5	Symmetrical	-C ₆ H ₄ -4-OMe	-C ₆ H ₄ -4-OMe	Enynyl Boronate	96[1]
6	Unsymmetrical	-SiMe ₃	-Ph	Enynyl Boronate	93[1]
7	Unsymmetrical	-SiMe ₃	-n-Hex	Enynyl Boronate	85[1]
8	Unsymmetrical	-Ph	-Me	Enynyl Boronate	89[1]
9	Unsymmetrical	-SiEt ₃	-C ₆ H ₄ -4-F	Enynyl Boronate	94[1]

Standard Conditions: [Pt(PPh₃)₄] (1 mol%), B₂pin₂ (1 equiv.), diyne (1 equiv.), Toluene (0.125 M), 80 °C, 18 h.[1][2] For n-alkyl-substituted diynes, using an excess of B₂pin₂ can selectively yield tetraboryl-functionalized dienes.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the platinum-catalyzed diboration of diynes.

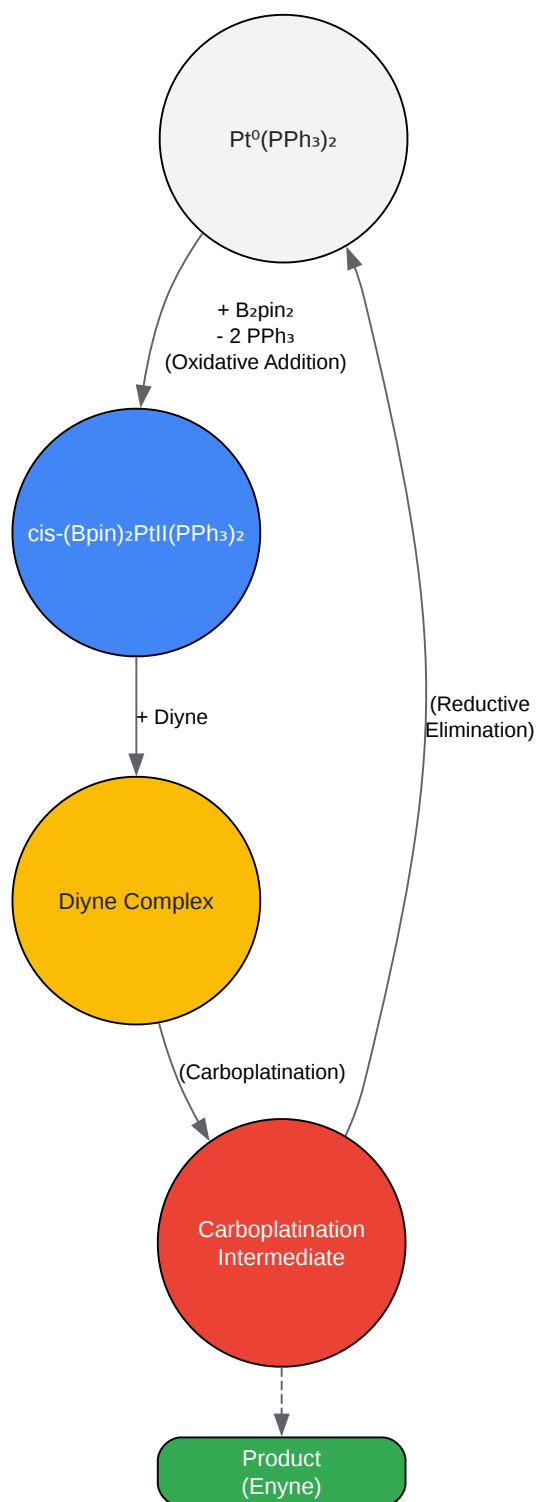


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Caption: General workflow for the $\text{Pt}(\text{PPh}_3)_4$ -catalyzed diboration of diynes.

Proposed Catalytic Cycle

The mechanism is proposed to proceed through the following catalytic cycle, initiated by the oxidative addition of the B-B bond to the platinum(0) center.



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Caption: Proposed catalytic cycle for the diboration of 1,3-diynes.

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